REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1([C:10]([O:12]C)=[O:11])[C:7]2([CH2:9][CH2:8]2)[CH2:6]1)=[O:4].[OH-].[K+].Cl>CO.O>[CH3:1][O:2][C:3]([C:5]1([C:10]([OH:12])=[O:11])[C:7]2([CH2:9][CH2:8]2)[CH2:6]1)=[O:4] |f:1.2|
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1(CC12CC2)C(=O)OC
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
240 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This solution was stirred at rt for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted two times with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1(CC12CC2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 600 mg | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |